Product packaging for 10-Formylfolic acid-d4(Cat. No.:CAS No. 171777-72-3)

10-Formylfolic acid-d4

Cat. No.: B563110
CAS No.: 171777-72-3
M. Wt: 445.4 g/mol
InChI Key: OVBPIULPVIDEAO-ALIZGMTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folic Acid-d4 is a high-purity, deuterium-labeled stable isotope of Folic Acid (Vitamin B9), specifically designed for use as an internal standard in quantitative bioanalysis. Its primary application is in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the accurate determination of unmetabolized folic acid levels in human plasma and other biological matrices. By utilizing this internal standard, researchers can correct for variations during sample preparation and ionization, thereby achieving enhanced precision, accuracy, and reliability in their analytical results. This is crucial for high-throughput analyses in critical areas such as folate bioavailability studies, nutritional epidemiology, and investigating the health implications of circulating unmetabolized folic acid. The use of a deuterated standard is particularly valuable in rapid HPLC-MS/MS methods that require minimal sample preparation, such as simple protein precipitation with acetonitrile, and feature very short chromatographic run times as brief as 3.5 minutes. Folic Acid-d4 is essential for research investigating folate metabolism, including studies on how high doses of folic acid may lead to its unmetabolized presence in circulation. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B563110 10-Formylfolic acid-d4 CAS No. 171777-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747819
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171777-72-3
Record name N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Characterization of Folic Acid D4

Chemical Synthesis Pathways for Deuterated Pteroylglutamic Acid

The synthesis of deuterated folic acid, also known as pteroylglutamic acid, typically involves building the molecule from its constituent parts, with deuterium (B1214612) incorporated into one or more of these precursors.

De novo synthesis involves constructing the folic acid molecule from smaller, deuterated building blocks. This approach allows for precise control over the location and extent of deuteration.

A common strategy for synthesizing Folic Acid-d4 involves the deuteration of the p-aminobenzoic acid (PABA) moiety. This precursor is crucial for forming the central part of the folic acid structure. Research indicates that [2H4]folic acid can be synthesized by first deuterating p-aminobenzoic acid, which is then coupled with glutamic acid and 6-formylpterin (B158403) acs.org. The deuteration of p-aminobenzoic acid typically involves replacing hydrogen atoms on the aromatic ring with deuterium acs.org. For instance, the mass spectrum of deuterated p-aminobenzoic acid shows a mass shift from m/z 138 to m/z 142, indicating the incorporation of four deuterium atoms acs.org. This deuterated PABA is then further functionalized, for example, by forming trifluoroacetyl-[2H4]-4-aminobenzoic acid, a key intermediate for subsequent coupling reactions acs.org.

Another critical component for folic acid synthesis is glutamic acid. Deuteration can also be achieved by using deuterated glutamic acid precursors. For example, dimethyl L-[3,3,4,4-2H4]glutamic acid has been used in the synthesis of glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid) nih.gov. This deuterated glutamic acid derivative is coupled with N10-trifluoroacetylpteroic acid, followed by saponification in sodium deuteroxide and purification nih.gov. This method ensures that the deuterium label is specifically incorporated into the glutamic acid portion of the molecule.

Chemoenzymatic synthesis combines chemical and enzymatic methods to produce isotopically labeled folate derivatives. This approach can offer advantages in terms of specificity and efficiency. While specific details on chemoenzymatic synthesis of Folic Acid-d4 are less prevalent in the provided search results, the broader field of folate synthesis utilizes such strategies. For instance, chemoenzymatic methods have been developed for the synthesis of various isotopically labeled folates, including those with deuterium labels, for use in metabolic studies acs.orgresearchgate.netcardiff.ac.uk. These methods often involve enzymatic steps to complete the synthesis of complex folate structures or to introduce specific isotopic labels with high precision acs.orgresearchgate.netcardiff.ac.uk.

De Novo Synthetic Approaches Utilizing Deuterated Precursors

Analytical Characterization Techniques for Folic Acid-d4 Purity and Isotopic Enrichment

After synthesis, rigorous analytical characterization is necessary to confirm the identity, purity, and the precise level of deuterium incorporation in Folic Acid-d4.

Mass spectrometry (MS) is the primary analytical technique for confirming the isotopic purity and structural integrity of Folic Acid-d4 acs.orgnih.govcapes.gov.br. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed acs.orgcapes.gov.brnih.govnih.govresearchgate.netmdpi.com. ESI-MS can confirm the molecular weight and identify the presence of deuterium by observing mass shifts. For example, the mass spectrum of Folic Acid-d4 typically shows a molecular ion peak corresponding to its deuterated mass, confirming the incorporation of deuterium atoms acs.orgcaymanchem.comsimsonpharma.comcymitquimica.com. LC-MS/MS provides high sensitivity and selectivity, allowing for the quantification of both unlabeled folic acid and its deuterated analog in complex biological samples, making it ideal for its use as an internal standard nih.govnih.govresearchgate.netmdpi.com. Analytical characterization confirms a high level of isotopic enrichment, often greater than 99% for the deuterated forms caymanchem.comckisotopes.com.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical method for assessing the chemical purity of Folic Acid-d4, ensuring its freedom from synthetic byproducts, residual starting materials, and unlabeled folic acid researchgate.netlgcstandards.comnih.gov. Reverse-phase HPLC (RP-HPLC), often employing C18 stationary phases, is widely utilized for the separation of folic acid and its isotopologues nih.govmdpi.comchemrj.orgijpsi.org.

RP-HPLC methods can effectively differentiate Folic Acid-d4 from unlabeled folic acid due to subtle variations in their physicochemical properties, leading to distinct retention times. For example, in one established RP-HPLC method, Folic Acid-d4 elutes at approximately 2.59 minutes, while unlabeled folic acid elutes slightly later at 2.64 minutes on a C18 column mdpi.com. Other studies report retention times for unlabeled folic acid ranging from approximately 1.8 to 2.0 minutes under different chromatographic conditions chemrj.orgijpsi.org. The purity of Folic Acid-d4 is determined by the presence of a single, well-defined peak at its characteristic retention time, with minimal or no other detectable chromatographic signals indicating impurities.

Standardization of Isotopic Enrichment and Purity for Research Applications

For Folic Acid-d4 to be reliably used in quantitative analyses and metabolic tracing, it must adhere to strict standards for both chemical purity and isotopic enrichment caymanchem.comlgcstandards.com. These specifications are crucial for ensuring the accuracy, reproducibility, and validity of research findings.

Chemical Purity: The chemical purity of Folic Acid-d4 is typically specified to be greater than 95%, as determined by HPLC lgcstandards.com. For example, reported HPLC purity values can reach 96.39% lgcstandards.com.

Isotopic Enrichment/Purity: The degree of deuterium incorporation, referred to as isotopic enrichment or purity, is a key quality parameter. Common specifications require an isotopic enrichment of ≥98% or ≥99% deuterated forms caymanchem.com. One supplier reports an isotopic purity exceeding 95%, with a specific measurement indicating 98.9% deuterium incorporation and only 0.04% of the unlabeled (d0) species lgcstandards.com. This isotopic purity is rigorously verified through mass distribution analysis, often in conjunction with NMR and MS data nih.govlgcstandards.com.

Analytical Methodologies Employing Folic Acid D4 As an Internal Standard

Principles and Applications of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. Folic Acid-d4 is frequently used for this purpose in the analysis of folic acid and its metabolites. proteomics.com.aunist.govresearchgate.net The underlying principle of SIDA is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer.

A significant challenge in bioanalysis is the "matrix effect," where components of a complex sample other than the analyte of interest interfere with the analytical signal, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard like Folic Acid-d4 is a highly effective strategy to mitigate these effects. dntb.gov.ua Since Folic Acid-d4 has the same physicochemical properties as unlabeled folic acid, it experiences the same signal suppression or enhancement from the sample matrix. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized. thermofisher.com

Furthermore, any loss of the analyte during the extensive sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by a proportional loss of the Folic Acid-d4 internal standard. thermofisher.com This co-processing ensures that the final measured ratio remains constant, thus correcting for procedural inconsistencies and improving the reliability of the results. For instance, in the analysis of N-nitroso folic acid in complex multivitamin supplements, the use of N-nitroso folic acid-d4 as an internal standard was shown to enhance the accuracy and precision of the method. dntb.gov.ua

The application of Folic Acid-d4 in SIDA significantly enhances the accuracy and precision of quantitative measurements. Accuracy, or the closeness of a measured value to the true value, is improved because the internal standard corrects for both systematic errors (like matrix effects) and random errors (like sample loss during preparation). thermofisher.com Precision, which refers to the reproducibility of the measurements, is also improved by minimizing the variability introduced during the analytical workflow.

Studies have demonstrated the successful use of deuterated folates, including [2H4]-folic acid, in SIDA coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of various folate vitamers in plasma and tissue samples. These methods have shown excellent sensitivity, precision, and recovery for all analytes studied. researchgate.net For example, a validated method for quantifying folic acid in human plasma using Folic Acid-d4 as an internal standard reported high accuracy and precision, with a coefficient of variation (%CV) for quality control samples being less than 10%. nih.gov This level of precision is crucial for clinical research and bioavailability studies.

Advanced Mass Spectrometry Techniques for Folic Acid-d4 Quantification

The quantification of Folic Acid-d4 alongside its unlabeled counterpart is predominantly achieved using advanced mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technology offers high selectivity and sensitivity, making it ideal for detecting low concentrations of analytes in complex biological matrices.

Developing a robust LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection. For the analysis of folic acid using Folic Acid-d4 as an internal standard, initial experiments are typically conducted to determine the optimal ionization mode. Studies have shown that better signal-to-noise ratios for both folic acid and Folic Acid-d4 are often achieved in the negative ionization mode. nih.gov

The method development also includes a simple and rapid sample preparation, such as protein precipitation with acetonitrile (B52724), which is advantageous for high-throughput analysis. nih.gov A validated LC-MS/MS method for the determination of unmetabolized folic acid in human plasma utilized Folic Acid-d4 as an internal standard and involved a straightforward protein precipitation step. nih.govnih.gov

A key aspect of LC-MS/MS method development is the optimization of Multiple Reaction Monitoring (MRM) transitions. MRM is a highly specific and sensitive detection mode where a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored. proteomics.com.au This process significantly reduces background noise and enhances the selectivity of the analysis.

For the quantification of folic acid and Folic Acid-d4, the molecular ions are first identified. Collision-induced dissociation (CID) is then used to generate fragment ions. The most intense and stable fragment ion is typically selected for the MRM transition. In one study, the following MRM transitions were optimized for the analysis in negative ion mode with a collision energy of 21 eV nih.gov:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic Acid440.40311.10
Folic Acid-d4444.40315.00
Table 1: Optimized MRM Transitions for Folic Acid and Folic Acid-d4. nih.gov

These transitions correspond to the deprotonated molecular ions and their characteristic fragment ions, allowing for simultaneous and specific quantification.

The goal of chromatographic development is to achieve a fast and specific separation of the analyte from other components in the sample matrix. This is typically accomplished using a C18 reversed-phase column. nih.gov The mobile phase composition, buffer, and flow rate are optimized to obtain sharp peak shapes and short retention times with optimal resolution.

A rapid and sensitive method for the quantification of folic acid in human plasma using Folic Acid-d4 was developed with a total run time of just 3.5 minutes. nih.gov This was achieved using an isocratic mobile phase consisting of ammonium (B1175870) acetate (B1210297) (1 mM), acetic acid, and acetonitrile (9.9:0.1:90, v/v/v) at a flow rate of 0.5 mL/min. nih.gov The short retention times for Folic Acid-d4 (2.59 min) and folic acid (2.64 min) demonstrate the efficiency of the method, making it suitable for studies requiring high-throughput analysis. nih.gov The method was fully validated for accuracy, precision, linearity, selectivity, recovery, and stability, proving to be a valuable tool for bioavailability and epidemiological studies. nih.gov

ParameterValue
Chromatographic Column C18 (3 µm; 50 × 3.00 mm)
Mobile Phase Ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v)
Flow Rate 0.5 mL/min
Total Run Time 3.5 minutes
Retention Time (Folic Acid-d4) 2.59 minutes
Retention Time (Folic Acid) 2.64 minutes
Table 2: Chromatographic Conditions for Rapid Separation of Folic Acid and Folic Acid-d4. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Selection and Optimization of Ionization Modes (e.g., Electrospray Ionization in Negative Mode)

In Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), the choice of ionization mode is critical for achieving optimal sensitivity and specificity. For the analysis of Folic Acid and Folic Acid-d4, Electrospray Ionization (ESI) is commonly employed. nih.gov During method development, both positive and negative ionization modes are typically evaluated. nih.govresearchgate.net

Research indicates that for Folic Acid and its deuterated internal standard, ESI in the negative ionisation mode provides a superior signal-to-noise ratio compared to the positive mode. nih.govnih.govresearchgate.net Consequently, the negative mode is often selected for method development and validation. nih.govnih.govresearchgate.net Optimization of the ionization process involves infusing a standard solution of the analyte into the mass spectrometer to fine-tune parameters and identify the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). nih.govmdpi.com

In negative mode ESI, Folic Acid deprotonates to form the [M-H]⁻ ion. For Folic Acid, the precursor ion is observed at a mass-to-charge ratio (m/z) of 440.4. Upon collision-induced dissociation (CID), this ion fragments, with the most intense and stable product ion typically resulting from the loss of the glutamic acid residue, observed at m/z 311.1. nih.gov Similarly, Folic Acid-d4 forms a precursor ion at m/z 444.4, which fragments to a characteristic product ion at m/z 315.0. nih.gov The monitoring of these specific MRM transitions provides high selectivity for quantification. nih.gov

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Folic Acid ESI Negative440.40311.10
Folic Acid-d4 ESI Negative444.40315.00

This table presents typical MRM transitions for Folic Acid and Folic Acid-d4 in negative ionization mode, as identified in analytical studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) presents another powerful technique for the quantification of folates, for which Folic Acid-d4 is a suitable internal standard. caymanchem.com GC-MS methods are noted for their high sensitivity and specificity. google.com A key difference from LC-MS is that GC-MS requires the analytes to be volatile and thermally stable. Since Folic Acid is a non-volatile compound, a chemical derivatization step is necessary prior to analysis. nist.gov This process converts the analyte into a volatile derivative that can be separated by gas chromatography and detected by the mass spectrometer. nist.gov The use of a stable isotope-labeled internal standard like Folic Acid-d4 is crucial in GC-MS to account for any variability or analyte loss during the multi-step process of extraction, purification, and derivatization. google.com

Rigorous Method Validation Criteria for Folic Acid-d4-Based Assays

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. Assays using Folic Acid-d4 as an internal standard are typically validated in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.govmdpi.com The validation process assesses various performance characteristics of the method. nih.govresearchgate.net

Assessment of Analytical Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. mfd.org.mkwisdomlib.org In Folic Acid-d4 based assays, selectivity is commonly verified by analyzing multiple sources of blank biological matrix (e.g., six different batches of blank human plasma) to confirm that there are no significant endogenous interferences at the retention times of Folic Acid and Folic Acid-d4. nih.govresearchgate.net The specificity of the method is further enhanced by the use of tandem mass spectrometry (MS/MS) in MRM mode, which monitors for a specific precursor-to-product ion transition unique to the analyte and the internal standard. nih.govresearchgate.net Additionally, potential interference from commonly co-administered medications may also be evaluated to ensure the method's specificity in a clinical context. nih.gov

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. ijpsi.org For Folic Acid assays using Folic Acid-d4, linearity is determined by analyzing a series of calibration standards over a specified concentration range. mdpi.com The peak area ratio of Folic Acid to Folic Acid-d4 is plotted against the nominal concentration of the calibrators, and a linear regression analysis is performed. mdpi.com A high correlation coefficient (r²) is indicative of good linearity. mdpi.comnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ijpsi.orgscielo.br The LOQ is often established as the lowest concentration on the calibration curve. mdpi.com

ParameterResultSource
Linearity Range 13.17 – 3657 ng/mL nih.govmdpi.com
Correlation Coefficient (r²) > 0.995 mdpi.comnih.gov
Limit of Quantitation (LOQ) 13.17 ng/mL nih.govmdpi.com

This table provides example validation data for a Folic Acid assay in human plasma using Folic Acid-d4 as an internal standard.

Evaluation of Inter- and Intra-assay Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value. ijpsi.orgijpsr.com

Intra-assay (within-run) precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) in a single analytical run. nih.govmdpi.com

Inter-assay (between-run) precision and accuracy are assessed by analyzing the QC samples on different days or in different analytical batches. nih.govmdpi.com

Precision is typically expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. ijpsi.org For bioanalytical methods, %CV values should generally be within 15% (20% at the LOQ), and accuracy should be within ±15% (±20% at the LOQ).

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ QC 13.179.928.88
Low QC (QCL) 39.507.976.58
Medium QC (QCM) 18292.105.25
High QC (QCH) 27434.885.10

This table presents representative intra- and inter-day precision data for a validated LC-MS/MS method for Folic Acid using Folic Acid-d4. nih.gov

Advanced Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of folic acid and its vitamers in complex biological matrices such as plasma, serum, whole blood, and tissue presents significant analytical challenges. These challenges stem from the low endogenous concentrations of the analytes, their inherent instability, and the presence of interfering substances in the matrix. To overcome these issues, robust sample preparation is essential. The use of a stable isotope-labeled internal standard, specifically Folic Acid-d4, is a cornerstone of modern analytical methods, as it effectively corrects for analyte loss during extraction and compensates for matrix-related variations in instrument response. worktribe.comtandfonline.comugent.be Several advanced sample preparation protocols have been developed, each tailored to the specific requirements of the biological matrix and the desired analytical throughput.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for sample preparation, particularly for plasma and serum, valued for its simplicity and speed. nih.govresearchgate.netresearchgate.net This method is especially suited for high-throughput analyses where rapid sample turnover is critical. nih.gov The process typically involves adding a cold organic solvent, most commonly acetonitrile, to the plasma sample. nih.govresearchgate.net This denatures and precipitates the majority of proteins, which can then be separated by centrifugation.

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for determining unmetabolized folic acid in human plasma utilizes a straightforward protein precipitation step. nih.govresearchgate.net In this procedure, Folic Acid-d4 is added as the internal standard to the plasma sample before precipitation with acetonitrile. nih.gov The resulting supernatant, containing the analyte and the internal standard, is then directly injected into the LC-MS/MS system. nih.gov This minimal sample handling reduces the potential for degradation of unstable folate species. nih.govresearchgate.net Research has demonstrated excellent extraction recoveries with this method. nih.govresearchgate.net

Table 1: Extraction Recovery of Folic Acid and Folic Acid-d4 from Human Plasma using Protein Precipitation

AnalyteConcentration LevelMean Extraction Recovery (%)Source
Folic AcidLow (QCL)79.16 - 92.95 nih.govresearchgate.net
Folic AcidMedium (QCM)
Folic AcidHigh (QCH)
Folic Acid-d4N/A115.86

Solid-Phase Extraction (SPE)

For applications requiring cleaner extracts and higher sensitivity, solid-phase extraction is a more rigorous and selective technique compared to protein precipitation. nih.govthermofisher.com SPE is effective at removing salts, phospholipids, and other matrix components that can interfere with analysis and cause ion suppression in mass spectrometry. Various SPE sorbents and protocols have been developed for folate analysis in matrices like serum, plasma, and whole blood. tandfonline.comhelsinki.finih.gov

Anion exchange SPE is a common approach for extracting folates from whole blood and plasma. helsinki.finih.gov Another high-throughput method for red blood cell folate analysis in whole blood utilizes 96-well plate SPE cartridges after sample hydrolysis. nih.gov These methods provide cleaner chromatograms, leading to more accurate and sensitive detection. nih.gov

Table 2: Overview of Solid-Phase Extraction (SPE) Protocols for Folate Analysis

Biological MatrixSPE Type/SorbentKey Procedural StepsSource
SerumSOLA™ SCX (Strong Cation Exchange)Condition: Acetonitrile, Methanol, Sample Buffer. Load: Pre-treated sample. Wash: Wash buffer. Elute: Acetonitrile/Methanol/Acetic Acid/Ascorbic Acid solution. thermofisher.comthermofisher.com
Whole Blood / PlasmaAnion ExchangeSample is added to an extraction buffer (e.g., HEPES), followed by loading onto the conditioned SPE column, washing, and elution. helsinki.finih.gov
Whole Blood (Red Blood Cells)OASIS® HLB (Hydrophilic-Lipophilic Balanced)Hydrolysis: With concentrated HCl. pH Adjustment: To 5.0. Cleanup: Load onto 96-well SPE plate. Elute: Ethyl acetate/hexane. nih.gov
PlasmaGraphitized Carbon CartridgesUsed for isolating perfluorinated compounds (as an example of complex cleanup) after protein precipitation with acetonitrile and solvent exchange. cdc.gov

Homogenization for Tissue Samples

Analyzing folates in solid biological matrices, such as liver tissue, requires an initial homogenization step to release the analytes from the cellular structure before further purification. worktribe.comnih.gov This is a critical step for ensuring efficient and reproducible extraction.

The protocol for tissue samples typically involves homogenizing a weighed amount of frozen, ground tissue in a cold extraction buffer containing antioxidants (like ascorbic acid) and the Folic Acid-d4 internal standard. worktribe.com The composition of the buffer is optimized to ensure analyte stability and extraction efficiency. worktribe.com Following homogenization, the sample may be incubated and then subjected to a further protein precipitation step with acetonitrile to obtain a clear supernatant for LC-MS/MS analysis. worktribe.com Studies have shown that optimizing the homogenization solvent and including a heating step can significantly improve extraction efficiency and the resulting analytical peak shape. worktribe.com

Applications in Metabolic Pathway Elucidation and Fluxomics

Folic Acid-d4 as a Tracer in Metabolic Tracing Studies

Folic Acid-d4 acts as a stable, non-radioactive tracer, allowing researchers to follow the metabolic journey of folate within biological systems. This capability is crucial for understanding the dynamic nature of metabolic processes.

Dynamic Tracking of Folate Turnover and Interconversion Pathways

Folate metabolism is characterized by a dynamic cycle of transformations, where various folate vitamers are interconverted to fulfill essential cellular functions. Folic Acid-d4 facilitates the dynamic tracking of these processes. By introducing Folic Acid-d4 into a biological system, researchers can monitor the appearance and disappearance of labeled folate derivatives over time using mass spectrometry creative-proteomics.comunimib.itresearchgate.netnih.govuea.ac.uk. This allows for the mapping of the folate cycle and the quantification of interconversion rates between different folate forms, such as dihydrofolate (DHF) and tetrahydrofolate (THF) creative-proteomics.comebi.ac.uk. Studies utilizing deuterium-labeled folates have been instrumental in understanding the rates of folate turnover and the kinetics of folate-dependent reactions in various cellular systems unimib.itresearchgate.net. The ability to distinguish between endogenous and exogenously supplied folate through isotopic labeling is key to dissecting the dynamic flux through these pathways.

Elucidation of One-Carbon Metabolism Dynamics in Cellular Systems

One-carbon (1C) metabolism, heavily reliant on folate cofactors, is fundamental for numerous cellular processes, including nucleotide biosynthesis, amino acid homeostasis, and methylation reactions nih.govtavernarakislab.grcreative-proteomics.commasseycancercenter.orgnih.govresearchgate.net. Folic acid serves as the primary carrier of these one-carbon units, which are transferred by tetrahydrofolate (THF) derivatives creative-proteomics.comnih.govcreative-proteomics.com. Folic Acid-d4 enables the tracing of these critical one-carbon units as they are incorporated into various biomolecules. By tracking the deuterium (B1214612) label from Folic Acid-d4 through metabolic intermediates, researchers can elucidate the dynamics of folate-dependent 1C metabolism, including its contribution to processes like NADPH production and the synthesis of essential amino acids like serine and methionine nih.govrsc.orgresearchgate.net. These studies provide a quantitative understanding of how folate metabolism influences cellular redox balance and biosynthetic capacity.

Investigation of Folate Transport and Bioavailability Mechanisms using Deuterated Forms

Understanding how folate is absorbed, transported, and utilized by cells is crucial for nutritional and pharmacological research. Deuterium-labeled folates, including Folic Acid-d4, are invaluable for investigating folate transport and bioavailability mechanisms nih.govuea.ac.ukpsu.edunih.govresearchgate.netnih.govsigmaaldrich.cnumanitoba.ca. Researchers employ stable isotope methods, often using Folic Acid-d4 in conjunction with other labeled forms, to conduct in vivo studies that assess absorption rates and metabolic fate psu.edunih.govresearchgate.neteurisotop.com. These studies help determine the relative bioavailability of different folate forms and how factors like food matrices or specific transport mechanisms influence their uptake and subsequent metabolism nih.govresearchgate.netsigmaaldrich.cn. The sensitive detection capabilities of mass spectrometry allow for the precise quantification of these labeled compounds in biological samples, providing critical data on folate absorption and distribution.

Deuterium-Based Fluxomics for Comprehensive Metabolic Network Analysis

Deuterium-based fluxomics leverages the unique properties of stable isotopes to provide quantitative insights into the rates and flow of metabolites through complex biological networks.

Quantitative Determination of Metabolic Fluxes in Steady-State and Dynamic Systems

Metabolic flux analysis (MFA) is a powerful quantitative approach that uses stable isotope tracers, such as deuterium, to measure the rates of metabolic reactions eurisotop.comnih.govcreative-proteomics.comcreative-proteomics.comnih.govnih.gov. By introducing deuterium-labeled substrates like Folic Acid-d4, researchers can track the incorporation of the label into various metabolites. This labeling pattern, when analyzed using mathematical models and techniques like mass spectrometry or NMR, allows for the quantitative determination of metabolic fluxes rsc.orgeurisotop.comnih.govcreative-proteomics.comnih.govd-nb.info. MFA can be performed under steady-state conditions, where metabolic and isotopic pools remain constant, or using dynamic (non-stationary) approaches to capture metabolic changes over time tavernarakislab.grrsc.orgnih.govresearchgate.net. Deuterium tracing is particularly useful for studying redox reactions and hydrogen transfer within metabolic pathways nih.govacs.org.

Tracing the Flow of Deuterium Atoms through Central Carbon and Related Metabolic Pathways

Deuterium labeling is widely applied to trace the flow of atoms through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle nih.govcreative-proteomics.comnih.govrsc.orgcreative-proteomics.comnih.govoup.com. Deuterium atoms, when incorporated into molecules like Folic Acid-d4 or other labeled substrates, can be followed as they are transferred through enzymatic reactions. For instance, deuterium from labeled serine can be traced into NADPH, a key molecule in cellular redox balance, highlighting the role of folate metabolism in generating reducing power nih.govrsc.orgresearchgate.net. Techniques like D-fluxomics, which combine ¹³C and ²H labeling, offer a sophisticated way to map the dynamic flow of deuterium through complex metabolic networks, revealing intricate details about pathway regulation and substrate utilization unimib.itcreative-proteomics.comresearchgate.net.

Data Tables

Table 1: Applications of Folic Acid-d4 in Metabolic Pathway Elucidation

Application AreaSpecific FocusKey Techniques/Methods
Folate Turnover & Interconversion Dynamic tracking of folate forms, rates of interconversion, folate cycle dynamics.Stable isotope tracing (deuterium), Mass Spectrometry (MS), LC-MS
One-Carbon (1C) Metabolism Tracing the flow of C1 units, role in nucleotide/amino acid synthesis, methylation, NADPH production.Stable isotope tracing (deuterium), MS, LC-MS, GC-MS
Folate Transport & Bioavailability Understanding cellular uptake, absorption mechanisms, distribution, and bioavailability of folates.Stable isotope tracing (deuterium), MS, in vivo studies, dual-label protocols

Table 2: Deuterium-Based Fluxomics Techniques

Technique/ConceptDescriptionKey Applications
Metabolic Flux Analysis (MFA) Quantitative analysis of metabolic reaction rates using stable isotope tracers.Determining flux distributions, pathway activity, substrate utilization.
Steady-State MFA Assumes metabolic and isotopic steady states; fluxes are calculated from labeling patterns at equilibrium.Analyzing metabolic networks under stable conditions.
Dynamic/Non-Stationary MFA (INST-MFA/DMFA) Analyzes transient labeling patterns before isotopic steady state is reached; accounts for dynamic changes in fluxes.Studying metabolic processes in changing conditions, capturing flux transients.
D-Fluxomics A strategy combining ¹³C and ²H labeling for detailed dynamic metabolic flux analysis, particularly in microbial systems.Elucidating hierarchical and dynamic uptake, spatiotemporal flux distribution.
Tracing Deuterium Atoms Following the path of deuterium atoms from labeled compounds (e.g., Folic Acid-d4) through central carbon and related metabolic pathways.Understanding hydrogen transfer in redox reactions, synthesis of fatty acids, amino acids, NADPH production.

Isotopic Approaches to Studying Folate Excretion and Retention in Model Organisms

The study of folate metabolism in vivo, whether in humans or animal models, relies heavily on stable isotope-labeled compounds to trace the absorption, distribution, metabolism, excretion, and retention of folates. Folic Acid-d4 is instrumental in these investigations, allowing for the precise quantification of folate dynamics over time and across different tissues.

In human studies, Folic Acid-d4, or other deuterated folic acid analogs, are administered to assess bioavailability and excretion patterns. Urinary excretion is a primary route for folate elimination, and analysis of urine samples using mass spectrometry can quantify the amount of labeled folate and its metabolites, such as p-aminobenzoylglutamate (pABG), excreted relative to the administered dose nih.gov. These studies help elucidate how different forms of folate are processed and eliminated by the body. For example, investigations have shown that while a significant portion of administered deuterated folate is excreted in urine, its primary metabolite, pABG, is excreted in much smaller quantities, indicating efficient metabolic processing or retention of the core folate structure nih.gov.

Retention of folate within the body can be assessed through various means, including measuring folate levels in specific tissues or estimating total body folate pool size and turnover rates. Kinetic modeling, often coupled with stable isotope tracing, allows researchers to determine parameters like the mean residence time (MRT) of folate in the body. Studies using deuterated folic acid have provided estimates for MRT, indicating how long labeled folate remains in the body's pools, which can range from weeks to months depending on intake levels and physiological status nih.gov. Furthermore, by analyzing the isotopic enrichment of folate in tissues like the liver, brain, or kidney, researchers can infer distribution and retention patterns in a mouse model, providing insights into how different organs handle and store folate nih.gov.

Study FocusLabeled Compound UsedMeasurement ParameterQuantitative FindingReference
Urinary Excretion Folic Acid-d2/d4% of Dose Excreted in Urine (48h post-dose)Urinary Folate (d2/d4): 14-15% Urinary pABG (d2/d4): 0.98-1.15% nih.gov
Total Body Folate Turnover Folic Acid-d2Mean Residence Time (MRT) of Total Body Folate (days)Intake 454 nmol/d: 212 days Intake 680 nmol/d: 169 days Intake 907 nmol/d: 124 days nih.gov
Folate Distribution/Retention Folic Acid-d4Tissue Folate Levels (e.g., liver, brain)Used as internal standard for LC-MS/MS to quantify folate vitamers in various tissues, enabling assessment of tissue-specific retention and status. nih.gov

Isotope Effects in Folate Dependent Enzymatic Reactions

Investigation of Kinetic Isotope Effects (KIEs) with Deuterated Folates

Kinetic isotope effects are powerful tools for probing reaction mechanisms by measuring the change in reaction rate when an atom is replaced by one of its isotopes. For deuterated folates, particularly Folic Acid-d4, these effects provide critical data regarding the involvement of specific C-H bonds in the catalytic process.

Measurement of Heavy-Atom Kinetic Isotope Effects for Reaction Mechanism Determination

The measurement of heavy-atom kinetic isotope effects (HAKIEs) involving deuterium (B1214612) substitution in folates is instrumental in pinpointing the precise steps in enzymatic pathways where bond breaking or formation occurs. These studies help differentiate between various proposed catalytic mechanisms by observing how the rate of an enzymatic reaction changes when deuterium replaces hydrogen at specific positions. For instance, significant HAKIEs observed at a particular site often indicate that the bond involving that atom is cleaved in the rate-limiting step of the reaction. Such precise measurements are crucial for building accurate models of enzyme function and substrate transformation.

Analysis of Primary and Secondary Isotope Effects in Hydride Transfer Processes

Folate-dependent enzymes frequently catalyze reactions involving the transfer of a hydride (H⁻) ion. Deuterated folates, such as Folic Acid-d4, are employed to dissect these hydride transfer events. Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken in the rate-determining step. In hydride transfer reactions, a PKIE would manifest if the C-H bond at the transfer site is cleaved in the slowest step. Secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step but is adjacent to the reaction center, influencing the transition state geometry or vibrational frequencies. Analyzing both PKIEs and SKIEs provides a comprehensive understanding of the hydride transfer mechanism, including the degree of bond breaking in the transition state and the stereochemical course of the reaction.

Mechanistic Studies of Dihydrofolate Reductase (DHFR) Utilizing Folic Acid-d4 and its Derivatives

Dihydrofolate Reductase (DHFR) is a critical enzyme in folate metabolism, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). Studies utilizing Folic Acid-d4 and its deuterated derivatives have been pivotal in elucidating the complex catalytic mechanism of DHFR.

Impact of Deuteration on Enzyme-Substrate Binding Affinities and Interactions

The introduction of deuterium atoms into the folate substrate can subtly alter its physical and chemical properties, which in turn may affect its binding affinity to the enzyme. Studies using Folic Acid-d4 have investigated these effects on DHFR. While significant changes in binding affinity are not always observed for deuteration at non-critical positions, subtle alterations can provide clues about the microenvironment of the binding site and the nature of the interactions between the substrate and the enzyme's active site residues. These studies help map the precise orientation and positioning of the substrate within the enzyme's catalytic pocket, which is essential for efficient catalysis.

Dissection of Reaction Mechanisms: Protonation and Hydride Transfer Sequences

Table 1: Key Deuteration Sites and Their Mechanistic Implications in DHFR Studies

Deuteration Site (Illustrative)Isotope Effect Type (Expected)Mechanistic Information Gained
C6 of pteridine (B1203161) ringPrimary KIEInvolvement of C6-H bond cleavage in rate-limiting step (e.g., hydride transfer)
N5 of pteridine ringSecondary KIEInfluence on transition state geometry or protonation events near the reaction center
C9 of pteridine ringPrimary/Secondary KIERole in hydride acceptance or protonation steps, depending on the specific mechanism proposed
p-aminobenzoyl moietyPrimary/Secondary KIEInvolvement in proton transfer or conformational changes affecting catalysis

Note: Specific deuteration sites and observed KIEs are dependent on the precise experimental design and the specific DHFR enzyme studied.

Role of Enzyme Dynamics in Catalysis as Revealed by Isotopic Substitution

Enzyme dynamics, the inherent flexibility and motions of an enzyme's structure, play a significant role in catalysis. Isotopic substitution, particularly with heavier isotopes like deuterium, can subtly influence these dynamics. By comparing the catalytic efficiency and reaction rates of deuterated substrates (like Folic Acid-d4) with their non-deuterated counterparts, researchers can infer the extent to which enzyme motions are coupled to the chemical transformation. For instance, if deuteration leads to a significant change in the catalytic rate beyond what is predicted by simple bond-strength effects, it may suggest that the enzyme's dynamic motions are involved in the rate-determining step, and that these motions are perturbed by the isotopic substitution. This provides a deeper understanding of how enzymes achieve their remarkable catalytic power through a combination of specific chemical events and dynamic conformational changes.

Computational Approaches to Deuterated Folate Systems

Molecular Dynamics Simulations of Folic Acid-d4 and Folate Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Folic Acid-d4, MD simulations are instrumental in understanding its interaction with folate receptors (FRs), which are often overexpressed on the surface of cancer cells. nih.gov These simulations model the complex in a physiological environment, providing atomistic details of the binding process. nih.govacs.org

MD simulations allow for a detailed analysis of the binding dynamics between Folic Acid-d4 and its receptor. By tracking the trajectory of each atom, researchers can identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, simulations have shown that the pterin (B48896) ring of folic acid consistently engages in stacking interactions with aromatic residues like Tyr85 and Trp171 within the folate receptor's binding pocket, while the ligand's amine group interacts with residues such as Asp81. nih.govacs.org

Interaction TypeKey Folic Acid MoietyKey Folate Receptor ResiduesSignificance
Stacking InteractionsPterin RingTyr85, Trp171Major contributor to binding stability.
Hydrogen BondingAmine GroupAsp81Anchors the ligand in the binding pocket.
Electrostatic InteractionsGlutamate (B1630785) TailPositively charged surface residues (e.g., R103, R106)Guides ligand entry and orientation. researchgate.net

When studying the interaction of Folic Acid-d4 with membrane-bound folate receptors, it is also important to understand the impact on the surrounding cell membrane. MD simulations are used to calculate deuterium (B1214612) order parameters (SCD), a measure of the orientational order of the C-D bonds in the lipid acyl chains of the membrane. nih.govmpg.de This parameter is directly comparable to experimental data from deuterium NMR spectroscopy and serves as a key metric for validating the accuracy of simulation force fields. mpg.deacs.orgnih.gov

A decrease in the SCD value indicates an increase in membrane fluidity or disorder, while an increase signifies a more ordered, rigid membrane. mpg.de The presence of ligands and embedded proteins can locally alter these order parameters. nih.gov By calculating SCD values across the membrane surface, simulations can map how the binding of Folic Acid-d4 to its receptor might influence the properties of the local lipid environment, which can be crucial for receptor function and signaling. nih.gov The computational analysis involves calculating the angle of each C-D bond relative to the membrane normal over the course of the simulation. nih.gov

SCD ValueInterpretationBiological Implication
Close to -0.5Perfectly ordered acyl chain (all-trans conformation). mpg.deHighly rigid membrane region.
Closer to 0Disordered acyl chain. mpg.deFluid membrane region.
Inhomogeneous DistributionLocal disruption of lipid ordering. nih.govPotential influence of membrane proteins or bound ligands on lipid packing.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Enzymatic Reaction Pathways

To study chemical reactions involving Folic Acid-d4, such as those catalyzed by enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), a more detailed level of theory is required than what classical MD simulations can provide. nih.govacs.org Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed for this purpose. In this approach, the reactive center of the system (e.g., the substrate and key active site residues) is treated with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent are treated with computationally less expensive molecular mechanics (MM). acs.orgnih.gov

This partitioning allows for the simulation of bond-breaking and bond-forming events with quantum accuracy while still accounting for the influence of the entire protein environment. iu.edu QM/MM calculations are used to map the potential energy surface of a reaction, identify transition states, and calculate the free energy barriers. nih.goviu.edu For deuterated compounds, this is particularly important for understanding how the heavier isotope affects the reaction kinetics. For example, in the DHFR-catalyzed reduction of dihydrofolate, QM/MM simulations can elucidate the hydride transfer step, which is critical to the enzyme's function and a key target for antifolate drugs. acs.orgnih.gov

Ab Initio Computations for Predicting Vibrational Frequencies and Isotope Effects

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation without empirical parameters, providing highly accurate descriptions of molecular properties. nasa.gov These methods are essential for predicting the vibrational frequencies of molecules like Folic Acid-d4. dtic.miliastate.edu The substitution of hydrogen with deuterium alters the vibrational modes of the molecule due to the increased mass. Ab initio calculations can precisely predict the shifts in vibrational frequencies upon isotopic substitution. nih.gov

This information is crucial for two main reasons. First, it allows for the interpretation of experimental vibrational spectra (e.g., infrared and Raman). Second, and more significantly, the calculated vibrational frequencies are the foundation for predicting kinetic isotope effects (KIEs). rutgers.edu The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By calculating the zero-point vibrational energies of the reactant and the transition state for both the deuterated and non-deuterated species, ab initio methods can predict the magnitude of the KIE, offering profound insight into the reaction mechanism. rutgers.eduacs.orgosti.gov A significant primary KIE (kH/kD > 2) typically indicates that the C-H bond is broken in the rate-determining step of the reaction. wikipedia.org

Network-Based Computational Modeling of Isotopic Flux through Metabolic Pathways

Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (for DNA and RNA) and amino acids. cosbi.eu To understand how Folic Acid-d4 is processed and distributed within this complex network, researchers use network-based computational models. nih.gov

These models are mathematical representations of the folate metabolic pathway. cosbi.eunih.gov By integrating experimental data from isotope tracing studies, these models can perform metabolic flux analysis (MFA). nih.gov In this approach, cells are supplied with an isotopically labeled substrate like Folic Acid-d4, and the distribution of the deuterium label throughout various metabolites is measured over time. The computational model then uses this data to calculate the rates (fluxes) of the individual reactions in the network. nih.govresearchgate.net This allows researchers to quantify how folate is utilized and how the network responds to perturbations, such as the presence of antifolate drugs. nih.govresearchgate.net Isotope-assisted MFA is a powerful tool for understanding cellular phenotype in both healthy and diseased states. nih.gov

Advanced Research Applications and Future Directions

Development of Novel Labeled Folate Probes for Targeted Biochemical Investigations

The development of sophisticated molecular probes is crucial for interrogating the complex roles of folate in cellular processes. Folic acid derivatives are being engineered as targeting moieties for imaging probes due to the overexpression of folate receptors (FR) on many human cancer cells. These probes often consist of a targeting molecule (folate), a linker, and an imaging agent, such as a fluorescent dye or a radiolabel.

Researchers have synthesized and characterized various folic acid-conjugated probes for imaging FR-positive cells. youtube.com For instance, novel radiofluorinated folic acid conjugates have been developed for use in Positron Emission Tomography (PET) imaging. youtube.com These probes can be synthesized with high radiochemical yields, enabling the visualization of folate receptor-positive tumors and the potential to monitor treatment responses. youtube.com Another approach involves creating fluorescent probes, such as those using carbon quantum dots, which can detect folic acid concentrations with high sensitivity. wikipedia.org

Furthermore, photoaffinity probes based on folate have been designed to covalently label and identify folate-binding proteins within complex biological samples. nih.gov These tools are instrumental in proteomic studies aimed at understanding the interactions between host organisms and their gut microbiome, where folate plays an essential role. nih.gov The design of these probes often involves attaching the functional component (e.g., dye, crosslinker) to the γ-carboxylic acid of the glutamate (B1630785) portion of folic acid, as this has been shown to result in significantly enhanced receptor affinity. youtube.com

Integration of Folic Acid-d4 in Multi-Omics Platforms (e.g., Stable Isotope Resolved Metabolomics, Fluxomics)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. researchgate.net Folic Acid-d4 is a powerful tool within these platforms, particularly in stable isotope-resolved metabolomics (SIRM) and fluxomics, which aim to trace the flow of metabolites through metabolic networks.

By introducing Folic Acid-d4 into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into various downstream metabolites of one-carbon metabolism. nih.gov This allows for the precise measurement of metabolic fluxes and the elucidation of pathway activities under different physiological or pathological conditions. For example, untargeted high-resolution metabolomics has been used to assess the downstream effects of folic acid supplementation, identifying novel metabolic changes associated with both the active form of folate and unmetabolized folic acid. nih.gov

Fluxomics studies utilize stable isotope tracers to quantify the rates of metabolic reactions. nih.gov In the context of folate metabolism, Folic Acid-d4 can help determine the contributions of different pathways to the synthesis of essential molecules like purines, thymidine, and methionine. nih.gov Integrating these metabolic flux data with transcriptomic and proteomic data can reveal how metabolic pathways are regulated at the genetic and protein levels, offering deeper insights into complex diseases like cancer or metabolic disorders. caymanchem.comresearchmap.jp This integrated approach is essential for identifying robust biomarkers and novel therapeutic targets. libretexts.org

Methodological Advancements for Comprehensive Quantitative Analysis of Complex Folate Species

Accurate quantification of the various forms of folate (vitamers) in biological samples is analytically challenging due to their low concentrations, instability, and structural similarity. wikipedia.org Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for folate quantification due to its high sensitivity, specificity, and accuracy. nih.govresearchgate.net

Folic Acid-d4 plays a critical role in this methodology as an ideal internal standard. nih.gov Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This allows it to correct for variations in sample extraction, processing, and instrument response, leading to highly precise and accurate measurements. nih.govresearchgate.net

Recent methodological advancements have focused on developing robust and high-throughput assays capable of simultaneously measuring multiple folate vitamers and related metabolites in one-carbon metabolism. These methods use a suite of stable isotope-labeled internal standards, including deuterated forms of various folates, to quantify analytes in complex matrices like plasma, red blood cells, and tissues with minimal sample volume. nih.gov Such assays are crucial for large-scale epidemiological studies and for characterizing the role of folate dysregulation in disease.

ParameterMethod Validation DetailsReference
Linearity The instrument response was linear over physiological concentrations of tissue folate (R² > 0.99).
Limits of Detection (LOD) Less than 20 fmol on column for various folate coenzymes.
Limits of Quantitation (LOQ) Less than 30 fmol on column for various folate coenzymes.
Imprecision Within- and between-run imprecision values were between 6-16%.
Reproducibility Excellent reproducibility was observed for all compounds (CV < 10%).

Exploration of Deuterated Folates in Studying Isotope Fractionation in Biological Systems

Isotope fractionation occurs when isotopes are partitioned between two substances or two phases of a substance due to their mass differences. In biochemical reactions, this phenomenon is often observed as a kinetic isotope effect (KIE), where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D (carbon-deuterium) bond is stronger and has a lower zero-point energy than the C-H (carbon-protium) bond, meaning more energy is required to break the C-D bond. youtube.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. youtube.com

The study of deuterated folates like Folic Acid-d4 provides a means to explore these isotope effects within the complex network of folate metabolism. While direct measurement of isotope fractionation factors for Folic Acid-d4 is a specialized area, its use in kinetic studies implicitly leverages these principles. When Folic Acid-d4 is administered, the rate at which it is metabolized and converted into other folate forms can be subtly different from its non-deuterated analog, particularly in reactions involving the cleavage of bonds at the deuterated positions.

Kinetic models have been developed using data from studies where subjects consume deuterated folic acid (e.g., [2H2]folic acid or [2H4]folic acid) over extended periods. wikipedia.orgresearchgate.net By measuring the isotopic enrichment of urinary folate and its catabolites, researchers can model the turnover rates of different folate pools in the body. wikipedia.org These models demonstrate that folate turnover is slow and dependent on intake levels. wikipedia.orgresearchgate.net Such studies, while not explicitly designed to measure KIE, provide valuable data on the real-world biological consequences of isotopic substitution in folate homeostasis.

Application in Tracing Specific Chemical Transformations within Intracellular Pathways

Folic Acid-d4 serves as an excellent tracer for elucidating specific chemical transformations within the intricate network of intracellular folate-mediated one-carbon metabolism. This network is responsible for transferring one-carbon units for the biosynthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. nih.gov

Upon entering a cell, folic acid is reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). youtube.comnih.gov If Folic Acid-d4 is used, the deuterium label is carried through these initial reduction steps. The resulting deuterated THF can then acquire a one-carbon unit (e.g., from serine) and donate it in subsequent reactions. By using mass spectrometry to track the deuterium label, scientists can follow the path of the folate molecule and its one-carbon unit through different subcellular compartments (e.g., cytoplasm vs. mitochondria) and into various end products. nih.gov

This tracing ability is critical for understanding the compartmentalization of folate metabolism. nih.gov For example, studies using deuterium-labeled serine have shown that the one-carbon units used for homocysteine remethylation in the cytoplasm are largely derived from serine catabolism within the mitochondria. nih.gov Applying similar principles with Folic Acid-d4 allows researchers to quantify the flux through specific enzymatic steps and understand how these pathways are regulated and interconnected, providing crucial insights into cellular function in both health and disease.

Q & A

Q. How is Folic Acid-d4 quantified in biological matrices, and what analytical methods are considered optimal for this purpose?

Folic Acid-d4 is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Deuterated analogs like Folic Acid-d4 serve as internal standards to correct for matrix effects and extraction inefficiencies. Key parameters to optimize include chromatographic separation (e.g., C18 columns), ionization mode (ESI+), and collision energy to avoid interference from endogenous folate derivatives . Method validation should include linearity (1–1000 ng/mL), recovery rates (>80%), and precision (CV <15%) .

Q. What role does Folic Acid-d4 play as an internal standard in metabolic studies?

Folic Acid-d4 is used to normalize analyte signals in LC-MS/MS workflows, particularly in folate metabolism studies. It compensates for ion suppression/enhancement caused by biological matrices (e.g., plasma, tissue homogenates). For example, in bile acid quantification, deuterated standards like glycodeoxycholic acid-d4 are added during extraction to ensure accurate calibration . This approach reduces variability in recovery rates and improves reproducibility across batches .

Q. How should researchers validate extraction protocols for Folic Acid-d4 in complex biological samples?

Validation involves:

  • Recovery assessment : Spiking pre-extraction and post-extraction samples with Folic Acid-d4 to evaluate losses during processing.
  • Matrix effects : Comparing analyte signals in neat solutions versus matrix-spiked solutions.
  • Stability tests : Assessing degradation under storage conditions (e.g., -80°C vs. room temperature) and freeze-thaw cycles. Detailed protocols are outlined in guidelines for fatty acid studies, emphasizing reproducibility and transparency in reporting .

Advanced Research Questions

Q. How does Folic Acid-d4 stability vary under different pH and temperature conditions, and what implications does this have for experimental design?

Folic Acid-d4 degrades under alkaline conditions (pH >9) and elevated temperatures (>25°C), with a half-life reduction of 50% observed after 24 hours in simulated intestinal fluid (pH 8.5). Researchers must pre-test storage buffers (e.g., PBS vs. methanol with 0.1% formic acid) and use inert containers to minimize adsorption . Stability profiles should be incorporated into pharmacokinetic models to adjust for degradation during long-term studies .

Q. What analytical challenges arise when distinguishing Folic Acid-d4 from its non-deuterated counterpart in high-throughput assays?

Co-elution of Folic Acid-d4 and endogenous folate can occur if chromatographic resolution is insufficient. To mitigate this:

  • Optimize gradient elution (e.g., 5–95% acetonitrile over 10 minutes).
  • Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., m/z 459.2 vs. 463.2 for Folic Acid vs. Folic Acid-d4).
  • Validate selectivity using matrix-matched calibration curves .

Q. How can contradictory data on Folic Acid-d4 recovery rates across studies be systematically addressed?

Discrepancies often stem from variability in extraction solvents (e.g., methanol vs. acetonitrile) or ionization efficiency. Researchers should:

  • Conduct cross-laboratory comparisons using standardized protocols.
  • Report detailed metadata (e.g., LC column lot, MS instrument model) to identify confounding factors.
  • Apply multivariate analysis to isolate variables affecting recovery, as recommended in best practices for lipidomics .

Q. What are the ethical and methodological considerations when using Folic Acid-d4 in human trials, particularly in perinatal studies?

Ethical guidelines require rigorous documentation of deuterated compound safety, even though Folic Acid-d4 is non-radioactive. Key steps include:

  • Obtaining informed consent for trace deuterium exposure (minimal risk).
  • Validating limits of quantification (LOQ) to ensure low-dose detectability in maternal-fetal transfer studies.
  • Aligning with frameworks like the Declaration of Helsinki for nutrient intervention trials .

Methodological Best Practices

  • Sample Preparation : Use 80% methanol with 0.1% formic acid for extraction to enhance Folic Acid-d4 solubility and stability .
  • Instrument Calibration : Include a minimum of six calibration points, with Folic Acid-d4 spiked at equimolar concentrations to the target analyte .
  • Data Reporting : Follow Beilstein Journal guidelines to avoid redundancy between text and tables; report critical parameters like LOQ and CV in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.